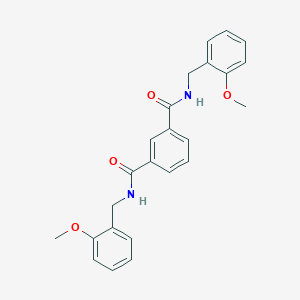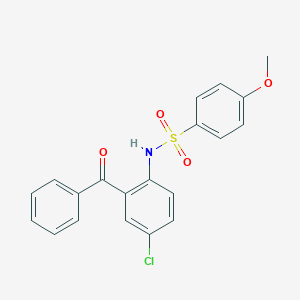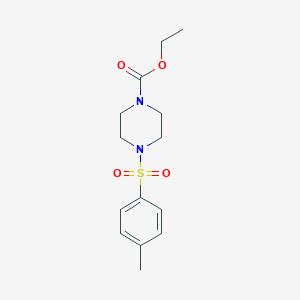
1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features a benzimidazole ring and a dibromo-substituted carbazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Synthesis of 3,6-Dibromo-carbazole: This involves the bromination of carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The benzimidazole and 3,6-dibromo-carbazole intermediates are then coupled using a suitable linker, such as a propanol derivative, under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dibromo groups can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrogenated carbazole derivative.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
1-Benzimidazol-1-yl-3-carbazol-9-yl-propan-2-ol: Lacks the dibromo substitution, which may affect its reactivity and applications.
3,6-Dibromo-carbazol-9-yl-propan-2-ol: Lacks the benzimidazole moiety, which may influence its binding properties and biological activity.
Uniqueness: 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is unique due to the presence of both benzimidazole and dibromo-carbazole moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C22H17Br2N3O |
|---|---|
Peso molecular |
499.2g/mol |
Nombre IUPAC |
1-(benzimidazol-1-yl)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C22H17Br2N3O/c23-14-5-7-20-17(9-14)18-10-15(24)6-8-21(18)27(20)12-16(28)11-26-13-25-19-3-1-2-4-22(19)26/h1-10,13,16,28H,11-12H2 |
Clave InChI |
RCFLGPUVZMSYJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}terephthalate](/img/structure/B415984.png)








![Dimethyl 2-{[(4-methoxyphenyl)sulfonyl]amino}terephthalate](/img/structure/B416001.png)


![2,3-DIHYDRO-1H-INDOL-1-YL[3-(2,3-DIHYDRO-1H-INDOL-1-YLCARBONYL)PHENYL]METHANONE](/img/structure/B416005.png)
![Dimethyl 5-{[(4-chlorophenyl)sulfonyl]amino}isophthalate](/img/structure/B416007.png)
